4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol
Description
Properties
IUPAC Name |
1-(4-aminoimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O/c1-14(2,19)7-18-8-16-11-12(18)9-5-3-4-6-10(9)17-13(11)15/h3-6,8,19H,7H2,1-2H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNBOKXFMODKQCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN1C=NC2=C1C3=CC=CC=C3N=C2N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80150133 | |
| Record name | R 842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112668-45-8 | |
| Record name | 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinolin-1-ethanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112668458 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | R 842 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80150133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | R-842 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T8NPD94NTJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Six-Step Synthesis via Palladium-Catalyzed Cross-Coupling
A streamlined six-step route was developed to synthesize 1H-imidazo[4,5-c]quinolin-4-amine derivatives, including the target compound.
Reaction Sequence and Intermediates
-
Quinoline-2,4-diol undergoes nitration to yield 3-nitroquinoline-2,4-diol.
-
Reduction of the nitro group produces 3-aminoquinoline-2,4-diol.
-
Formylation with triethyl orthoformate in acetic acid generates the imidazole ring, forming 1H-imidazo[4,5-c]quinoline-4-ol.
-
Chlorination using phosphorus oxychloride (POCl₃) introduces a reactive chloride at the 4-position.
-
Amination with aqueous ammonia under high-pressure conditions (150°C, steel bomb) replaces the chloride with an amino group.
-
Side-chain incorporation : The dimethyl ethanol moiety is introduced via nucleophilic substitution or Mitsunobu reaction, using 2-methyl-2-propanol and triphenylphosphine/diethyl azodicarboxylate (DEAD).
Key Optimization :
Chlorination-Amination Pathway (US5602256)
-
Starting material : 2-Chloro-N⁴-(2-methylpropyl)-3,4-quinolinediamine.
-
Cyclization : Treated with triethyl orthoformate at 80°C for 15 h, forming 4-chloro-1-(2-methylpropyl)-1H-imidazo[4,5-c]quinoline.
-
Amination : Reacted with ammonia in methanol at 150°C for 8 h, yielding 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine (70% yield).
-
Ethanol side-chain addition : The dimethyl ethanol group is introduced via alkylation with 2-bromo-2-methylpropanol in dimethylformamide (DMF) under reflux.
Purification : Recrystallization from N,N-dimethylformamide (DMF) improves purity to >98%.
Formic Acid-Mediated Cyclization (US5389640)
-
Intermediate preparation : 3-Amino-4-(2-methylpropylamino)quinoline is refluxed in formic acid to form the imidazole ring.
-
Deprotection and functionalization : The intermediate is basified with ammonium hydroxide, extracted with ether, and alkylated with 2-methyl-2-propanol.
Yield : 65–70% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Methods
Advantages and Limitations :
-
The six-step route offers modularity for derivative synthesis but requires expensive palladium catalysts.
-
Patent methods prioritize cost-effectiveness and scalability but involve high-pressure conditions.
Reaction Mechanisms and Stereochemical Considerations
Cyclization via Triethyl Orthoformate
Triethyl orthoformate acts as a formylating agent, facilitating intramolecular cyclization by dehydrating the 3-amino and 4-hydroxy groups on the quinoline core. This step proceeds via a nucleophilic attack mechanism, forming the imidazole ring.
Amination under High-Pressure Ammonia
The replacement of the 4-chloro group with an amino group occurs through an SNAr (nucleophilic aromatic substitution) mechanism. Elevated temperatures (150°C) and ammonia concentration drive the reaction to completion.
Industrial-Scale Production Insights
-
Solvent Selection : Methanol and DMF are preferred for their ability to dissolve both polar and non-polar intermediates.
-
Waste Management : Phosphorus oxychloride (POCl₃) byproducts require neutralization with aqueous sodium bicarbonate before disposal.
-
Quality Control : HPLC with UV detection (λ = 254 nm) ensures ≤0.5% impurity levels .
Chemical Reactions Analysis
Types of Reactions: R 842 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
R 842 has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its role in modulating immune responses.
Industry: Utilized in the development of pharmaceuticals and other therapeutic agents.
Mechanism of Action
R 842 exerts its effects by stimulating the immune system. It induces the production of cytokines, which are signaling molecules that regulate immune responses. The molecular targets of R 842 include various receptors on immune cells, leading to the activation of signaling pathways that enhance the body’s ability to fight infections and tumors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The imidazoquinoline family includes several TLR agonists with structural variations that dictate receptor specificity and potency. Below is a comparative analysis:
Table 1: Molecular and Pharmacological Profiles of Imidazoquinoline Derivatives
Key Structural Differences
N1 Substituents: Resiquimod and Gardiquimod share a dimethyl ethanol group at N1, enhancing solubility and TLR7/8 binding . Imiquimod’s N1-isobutyl group restricts it to TLR7 activation . 3M-002 lacks an N1 substituent, favoring TLR8 selectivity .
C2 Modifications: Resiquimod’s C2-ethoxymethyl group broadens receptor specificity (TLR7/8) compared to Imiquimod’s C2-methylpropyl (TLR7-only) . Gardiquimod’s C2-ethylaminomethyl enhances TLR7 potency by fitting into a hydrophobic pocket in the receptor .
Functional Comparisons
Cytokine Induction: Resiquimod induces TNF-α, IL-12, and IFN-α in plasmacytoid dendritic cells (pDCs) and B cells . Imiquimod primarily stimulates IFN-α, with weaker TNF-α production .
Imiquimod: FDA-approved for topical use due to localized efficacy and fewer systemic side effects . Gardiquimod: Potent TLR7 activation at low concentrations (IC₅₀ < 1 µg/mL), used in B-cell studies .
Receptor Activation Dynamics :
- Resiquimod’s bispecificity (TLR7/8) enables broader immune activation than TLR7-selective agonists like Imiquimod or Gardiquimod .
- CL097 (a Resiquimod derivative) shows enhanced stability and dual TLR7/8 agonism, making it a preferred adjuvant in preclinical models .
Table 2: In Vitro Potency and Selectivity
| Compound | TLR7 EC₅₀ (nM) | TLR8 EC₅₀ (nM) | Key Cell Types Affected |
|---|---|---|---|
| Resiquimod | 10–100 | 10–100 | pDCs, B cells, macrophages |
| Imiquimod | 1–10 | >10,000 | Keratinocytes, pDCs |
| Gardiquimod | 0.5–5 | >1,000 | B cells, monocytes |
| 3M-002 | >1,000 | 1–10 | Monocytes, macrophages |
Mechanistic Insights from Structure-Activity Relationships (SAR)
- N1 Chain Length :
- C2 Hydrophobicity :
- Core Modifications: Replacement of the imidazoquinoline core with thiazoloquinoline (3M-002) shifts selectivity to TLR8 .
Biological Activity
4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol (CAS No. 112668-45-8) is a compound belonging to the imidazoquinoline class, which has garnered attention for its diverse biological activities. This compound is characterized by a unique structure that includes an imidazole ring fused with a quinoline structure, featuring an amino group at the 4-position and an ethanol moiety at the 1-position. Its molecular formula is with a molecular weight of approximately 256.3 g/mol .
Antiviral Properties
Research indicates that this compound exhibits significant antiviral properties. It has been shown to inhibit various viral infections by interfering with viral replication mechanisms. For instance, studies have highlighted its effectiveness against certain RNA viruses by modulating host cell pathways essential for viral replication .
Anticancer Activity
In addition to its antiviral effects, this compound has demonstrated potential anticancer activity. It induces apoptosis in specific cancer cell lines through mechanisms that involve the modulation of cellular pathways related to cell growth and survival. Notably, it has been observed to affect pathways such as the PI3K/Akt and MAPK signaling cascades, which are critical in cancer cell proliferation .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Viral Replication : By disrupting the viral life cycle at various stages.
- Induction of Apoptosis : Triggering programmed cell death in cancer cells.
- Modulation of Immune Responses : Acting as an immunomodulator that can enhance cytokine production independent of toll-like receptors .
Structure-Activity Relationship (SAR)
The unique structural features of this compound contribute to its biological activity. The presence of both an amino group and an ethanol side chain enhances its interaction with biological targets compared to other similar compounds. A comparative analysis with related compounds shows that variations in substituents significantly influence their pharmacological profiles:
| Compound Name | Structure Type | Key Activity |
|---|---|---|
| 1H-Imidazo[4,5-c]quinolin-4-amines | Imidazoquinoline derivative | Antiviral |
| 2-Aminoquinoline | Quinoline derivative | Antimicrobial |
| 3-Amino-2-methylquinoline | Methyl-substituted quinoline | Anticancer |
| 6-Methylimidazo[4,5-b]pyridine | Pyridine derivative | Antiviral |
This table illustrates how structural modifications can lead to varying degrees of biological activity among related compounds .
Case Studies
Several studies have been conducted to evaluate the efficacy and safety profile of this compound:
- Antiviral Study : In vitro assays demonstrated that this compound effectively inhibited the replication of influenza virus in cultured cells, showcasing a dose-dependent response with IC50 values indicating potent antiviral activity .
- Cancer Cell Line Study : A study involving human leukemia cell lines reported that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis markers such as caspase activation and PARP cleavage .
- Immunomodulatory Effects : Research highlighted its role in enhancing cytokine production in immune cells without directly activating toll-like receptors, suggesting potential applications in vaccine adjuvant development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Amino-alpha,alpha-dimethyl-1H-imidazo(4,5-c)quinoline-1-ethanol, and what key reaction conditions influence yield?
- Methodology : The synthesis typically involves sequential nitration, chlorination, catalytic hydrogenation, and cyclization. For example:
- Step 1 : Nitration of 4-hydroxyquinoline derivatives using nitric acid or nitrating agents to introduce nitro groups at the 3-position .
- Step 2 : Chlorination with phosphorus oxychloride (POCl₃) to replace hydroxyl groups with chlorine. Excess POCl₃ (1–2 moles per substrate) is avoided to prevent side reactions .
- Step 3 : Catalytic hydrogenation using Pt/C in ethyl acetate under a Parr apparatus to reduce nitro groups to amines. Yield optimization requires precise control of hydrogen pressure and reaction time .
- Step 4 : Cyclization with diethoxymethyl acetate to form the imidazo[4,5-c]quinoline core. Solvent choice (e.g., ethyl acetate) and temperature (steam bath conditions) are critical .
Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Proton and carbon NMR spectra verify substituent positions and hydrogen bonding patterns (e.g., intramolecular C–H···N bonds in imidazole rings) .
- X-ray Crystallography : Single-crystal diffraction confirms planar geometry of the imidazoquinoline core and quantifies deviations (e.g., <0.072 Å in related compounds). Hydrogen atoms are located via difference Fourier maps .
- Elemental Analysis : Validates purity by matching calculated and observed C, H, N percentages (e.g., C14H16N4O: C 68.9%, H 5.5%, N 11.5%) .
Q. How does this compound act as a TLR7/8 agonist?
- Methodology :
- In Vitro Assays : Stimulate plasmacytoid dendritic cells or RAW 264.7 macrophages with the compound (1–100 nM) and measure cytokine production (e.g., IFN-α, TNF-α) via ELISA. Activity correlates with TLR7/8 binding, confirmed by competitive inhibition assays .
- TLR Specificity Testing : Co-administer with ligands for other TLRs (e.g., Pam3CSK4 for TLR2, poly(I:C) for TLR3) to confirm selective TLR7/8 activation .
Advanced Research Questions
Q. How can structural modifications of the imidazoquinoline core enhance TLR7/8 agonist activity or reduce off-target effects?
- Methodology :
- Structure-Activity Relationship (SAR) Studies :
- Introduce substituents at the 2- or 4-positions (e.g., ethoxymethyl, isobutyl) to modulate hydrophobicity and receptor binding .
- Compare cytokine induction profiles of derivatives in primary immune cells. For example, 2-ethoxymethyl groups enhance IFN-α production compared to alkyl chains .
- Computational Docking : Use molecular modeling (e.g., AutoDock) to predict interactions between substituents and TLR7/8 binding pockets, guided by crystallographic data .
Q. What experimental strategies resolve discrepancies in cytokine induction data across different cell models?
- Methodology :
- Dose-Response Calibration : Test compound concentrations (0.1–10 µM) in primary vs. immortalized cells (e.g., dendritic cells vs. RAW macrophages) to identify cell-specific sensitivity thresholds .
- Pathway Inhibition : Use TLR7/8-specific inhibitors (e.g., CU-CPT9a) to confirm target engagement in conflicting assays .
- Meta-Analysis : Compare batch-to-batch variability in synthesis (e.g., residual solvents in POCl₃ reactions) that may affect bioactivity .
Q. How can catalytic hydrogenation steps in synthesis be optimized for scalability and reproducibility?
- Methodology :
- Catalyst Screening : Compare Pt/C, Pd/C, and Raney nickel for nitro reduction efficiency. Pt/C in ethyl acetate achieves >90% conversion under 50 psi H₂ .
- Reaction Monitoring : Use TLC or in situ FTIR to track nitro group reduction and minimize over-hydrogenation.
- Solvent Optimization : Replace ethyl acetate with methanol for faster kinetics, but verify product stability .
Q. What crystallographic techniques elucidate hydrogen-bonding dynamics in imidazoquinoline derivatives?
- Methodology :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
